molecular formula C13H17NO B13979764 2-Phenyl-1-(piperidin-4-yl)ethan-1-one CAS No. 184831-28-5

2-Phenyl-1-(piperidin-4-yl)ethan-1-one

Cat. No.: B13979764
CAS No.: 184831-28-5
M. Wt: 203.28 g/mol
InChI Key: YPEONYJCVGSTMP-UHFFFAOYSA-N
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Description

2-Phenyl-1-(piperidin-4-yl)ethan-1-one is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . . This compound features a phenyl group attached to a piperidine ring via an ethanone linkage, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(piperidin-4-yl)ethan-1-one typically involves the reaction of phenacyl bromide with piperidine under basic conditions . The reaction proceeds as follows:

  • Dissolve phenacyl bromide in an appropriate solvent such as ethanol.
  • Add piperidine to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and extract the product using an organic solvent like dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as alkali metal halides (e.g., sodium iodide, potassium iodide) and phase transfer catalysts (e.g., tetraalkylammonium halides) can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(piperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 2-Phenyl-1-(piperidin-4-yl)ethanol.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-Phenyl-1-(piperidin-4-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(piperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(piperidin-4-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both a phenyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

184831-28-5

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-phenyl-1-piperidin-4-ylethanone

InChI

InChI=1S/C13H17NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

YPEONYJCVGSTMP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)CC2=CC=CC=C2

Origin of Product

United States

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